Molecular Weight and Linker Atom Count Differentiation for Ternary Complex Geometry Control
The PEG1 linker in (S,R,S)-AHPC-PEG1-N3 provides the shortest available PEG spacer in the AHPC-azide series, offering a distinct spatial constraint for ternary complex formation. Comparative data with PEG2, PEG3, and PEG4 analogs demonstrate incremental molecular weight increases of 44–132 Da per additional ethylene glycol unit [1][2][3][4]. This minimal linker length is advantageous when a compact PROTAC architecture is required to avoid steric clashes between the target protein and E3 ligase [5].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 557.67 |
| Comparator Or Baseline | PEG2: 601.72; PEG3: 645.77; PEG4: 689.82 |
| Quantified Difference | PEG2: +44.05; PEG3: +88.10; PEG4: +132.15 |
| Conditions | Calculated from molecular formulas: C26H35N7O5S (PEG1), C28H39N7O6S (PEG2), C30H43N7O7S (PEG3), C32H47N7O8S (PEG4) |
Why This Matters
Linker length directly modulates the distance between the target-binding warhead and the E3 ligase ligand, which is a primary determinant of degradation efficiency; the PEG1 variant enables the most compact PROTAC architecture in the AHPC-azide series.
- [1] Adooq. (S,R,S)-AHPC-PEG1-N3 Datasheet. Cat. No. A20223. View Source
- [2] Adooq. (S,R,S)-AHPC-PEG2-N3 Datasheet. Cat. No. A20234. View Source
- [3] Namiki-S. (S,R,S)-AHPC-PEG3-N3 Product Page. Cat. No. HY-103598. View Source
- [4] Adooq. (S,R,S)-AHPC-PEG4-N3 Datasheet. Cat. No. A20214. View Source
- [5] Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications, 10, 131. View Source
